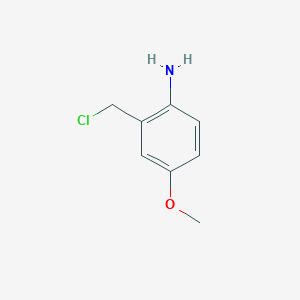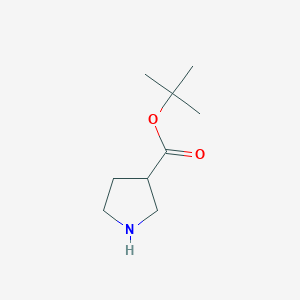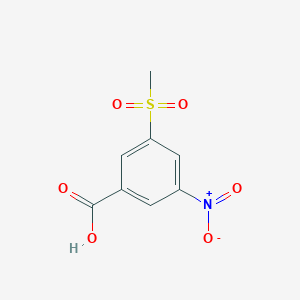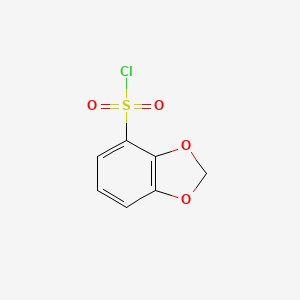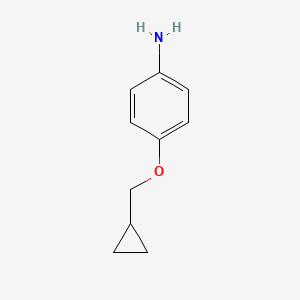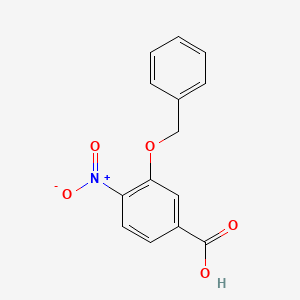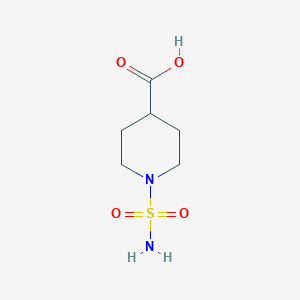
1-Sulfamoylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
1-Sulfamoylpiperidine-4-carboxylic acid is a compound that can be categorized under sulfamates, which are derivatives of sulfamic acid. Sulfamates are known for their wide range of applications in medicinal chemistry and as intermediates in various chemical reactions. The compound is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar compounds discussed in the research.
Synthesis Analysis
The synthesis of sulfamates, such as this compound, can be achieved through the reaction of carboxylic acids with chlorosulfonyl isocyanate (CSI) under mild conditions. An efficient and one-pot synthesis method has been developed, which is practical and cost-effective, allowing for the synthesis on both grams and milligrams scale. Triflic acid has been found to be an efficient catalyst for this reaction when performed in acetonitrile .
Molecular Structure Analysis
While the molecular structure of this compound is not directly provided, we can draw parallels with similar compounds. For instance, the structure of a proton-transfer compound of 5-sulfosalicylic acid with 4-aminopyridine shows extensive hydrogen bonding, which gives a three-dimensional framework structure . This suggests that this compound may also exhibit significant hydrogen bonding, contributing to its stability and reactivity.
Chemical Reactions Analysis
Sulfamates are known to form molecular complexes with various compounds. For example, sulfadimidine forms 1:1 complexes with 2- and 4-aminobenzoic acids, maintained by hydrogen bonds . This indicates that this compound could potentially engage in similar complexation reactions, which could be exploited in the design of new pharmaceuticals or as a building block in supramolecular chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamates like this compound can be deduced from related compounds. For instance, the crystal structure of a related compound, 4,4'-bipyridine with 4-(sulfonylglycine)benzoic acid, reveals that hydrogen bonding and intermolecular weak interactions play a crucial role in the structure . This suggests that this compound would also exhibit strong hydrogen bonding, affecting its solubility, melting point, and other physical properties.
Applications De Recherche Scientifique
Microbial Degradation and Environmental Fate
Research highlights the environmental degradation pathways of polyfluoroalkyl chemicals, which are structurally related to 1-Sulfamoylpiperidine-4-carboxylic acid, focusing on their microbial degradation to break down into perfluoroalkyl acids (PFAAs), including perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). These studies are critical for understanding the environmental fate and biodegradability of such compounds, suggesting a complex interplay between chemical structure and microbial activity in environmental samples (Liu & Avendaño, 2013).
Bioaccumulation and Toxicological Concerns
Investigations into the bioaccumulation potential of PFCAs, including substances structurally related to this compound, reveal significant concerns about their environmental persistence and potential toxicological impacts. These studies offer insights into the mechanisms of bioaccumulation and highlight the need for regulatory scrutiny and environmental monitoring (Conder et al., 2008).
Water Treatment and Purification Methods
Research on the treatment of water contaminated with perfluoroalkyl and polyfluoroalkyl substances, similar in nature to this compound, discusses advanced filtration and sorption technologies. These methods aim to remove harmful contaminants from water, underscoring the importance of innovative treatment solutions to mitigate the environmental and health risks associated with these persistent chemicals (Rayne & Forest, 2009).
Understanding Biocatalyst Inhibition
The inhibitory effects of carboxylic acids on microbial and enzymatic processes have been extensively studied, with implications for the production of biorenewable chemicals. Research in this area aims to understand how compounds similar to this compound can affect microbial metabolism and biocatalysis, leading to strategies for enhancing microbial tolerance and process efficiencies (Jarboe et al., 2013).
Sulfonamide Antibiotics and Therapeutic Applications
Sulfonamides, including structures related to this compound, have been reviewed for their broad applications in medicine, ranging from antibacterial to anticancer activities. These reviews consolidate knowledge on the diverse therapeutic roles of sulfonamides, informing future research and development in pharmaceutical sciences (Gulcin & Taslimi, 2018).
Mécanisme D'action
1-Sulfamoylpiperidine-4-carboxylic acid has been characterized as a potent inhibitor of the enzyme carbonic anhydrase II (CAII), an enzyme involved in the regulation of pH homeostasis and fluid secretion.
Safety and Hazards
The safety information for 1-Sulfamoylpiperidine-4-carboxylic acid indicates that it has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
1-sulfamoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCFCIWXIKLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255129 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000932-67-1 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-sulfamoylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



